![molecular formula C19H20N4O5 B2998127 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 1095771-27-9](/img/structure/B2998127.png)
2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
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Overview
Description
The compound “2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a pyrazole ring, and an acetohydrazide group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The functional groups in the molecule - the methoxy group, the pyrazole ring, and the acetohydrazide group - would all potentially be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Evaluation of Antiviral and Antimicrobial Activities
- A study involved the synthesis of several phenoxy acetic acid-derived pyrazolines, including compounds structurally similar to the one of interest, to evaluate their in vitro cytotoxicity and antiviral activities. These compounds did not show specific antiviral activity, with one identified as the most cytotoxic in the series against human embryonic lung cells (Shahar Yar et al., 2009).
- Another study synthesized novel derivatives for antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Among these compounds, specific derivatives showed promising antimycobacterial activity (Ali et al., 2007).
Antimicrobial and Antitumor Activities
- Research focusing on the design and synthesis of hydrazide and oxadiazole derivatives, including the class of compounds , found these to exhibit significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Furthermore, specific compounds within this study showed potent antiproliferative activity against human tumor cell lines (Kaya et al., 2017).
Nonlinear Optical Properties
- A study on the synthesis and characterization of hydrazones, including those similar to the compound of interest, investigated their nonlinear optical properties. This research identified compounds with promising optical limiting behavior, indicating potential applications in optical devices such as limiters and switches (Naseema et al., 2010).
Corrosion Inhibition
- Pyrazoline derivatives, related to the compound , have been explored for their role in corrosion inhibition of mild steel in hydrochloric acid solutions. These studies demonstrated that such compounds could significantly enhance corrosion resistance, suggesting their utility in industrial applications where steel corrosion is a concern (Lgaz et al., 2020).
Future Directions
properties
IUPAC Name |
2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-11-19(28-13-5-3-12(26-2)4-6-13)18(23-22-11)15-8-7-14(9-16(15)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIFKVUFJVHHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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